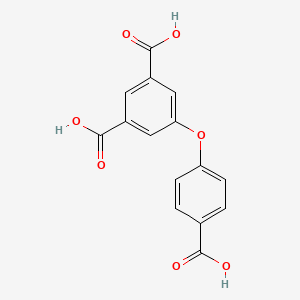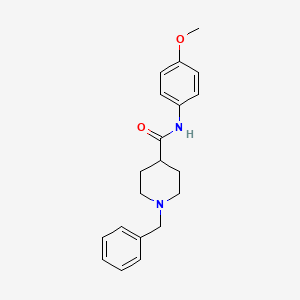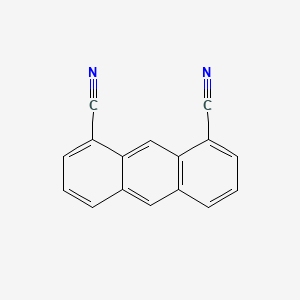
5-(4-Carboxyphenoxy)isophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Carboxyphenoxy)isophthalic acid: is an organic compound with the molecular formula C15H10O7. It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a 4-carboxyphenoxy group. This compound is known for its applications in the synthesis of metal-organic frameworks (MOFs) and coordination polymers due to its ability to act as a bridging ligand .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-(4-Carboxyphenoxy)isophthalic acid can be synthesized through a hydrothermal reaction. One common method involves reacting isophthalic acid with 4-hydroxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is typically carried out under reflux conditions, followed by hydrolysis to yield the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(4-Carboxyphenoxy)isophthalic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where the carboxyphenoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst or a strong base to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: 5-(4-Carboxyphenoxy)isophthalic acid is widely used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, separation, and catalysis .
Biology: In biological research, this compound can be used as a building block for the development of new drugs and therapeutic agents. Its ability to form stable complexes with metal ions makes it useful in designing metal-based drugs .
Medicine: The compound’s potential in medicine includes its use in drug delivery systems and as a component in diagnostic imaging agents. Its ability to bind to specific molecular targets can enhance the efficacy of certain treatments .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins. Its unique chemical properties make it valuable in developing high-performance materials .
Mechanism of Action
The mechanism of action of 5-(4-Carboxyphenoxy)isophthalic acid involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can interact with specific molecular targets, influencing various biochemical pathways. For example, in drug delivery systems, the compound can enhance the solubility and stability of drugs, improving their bioavailability .
Comparison with Similar Compounds
Isophthalic acid: A precursor to 5-(4-Carboxyphenoxy)isophthalic acid, used in the production of polyesters and resins.
4-Hydroxybenzoic acid: Another precursor, commonly used in the synthesis of parabens and other esters.
Terephthalic acid: Similar in structure to isophthalic acid, used in the production of polyethylene terephthalate (PET).
Uniqueness: this compound is unique due to its ability to act as a bridging ligand in the formation of metal-organic frameworks and coordination polymers. This property makes it highly valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C15H10O7 |
|---|---|
Molecular Weight |
302.23 g/mol |
IUPAC Name |
5-(4-carboxyphenoxy)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C15H10O7/c16-13(17)8-1-3-11(4-2-8)22-12-6-9(14(18)19)5-10(7-12)15(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21) |
InChI Key |
RMILQYNYQUIGTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N1,N1-Dimethyl-N3-(9Z,12Z)-9,12-octadecadien-1-yl-N3-[(10Z,13Z)-1-(9Z,12Z)-9,12-octadecadien-1-yl-10,13-nonadecadien-1-yl]-1,3-propanediamine](/img/structure/B11930003.png)



![(4e,6z,8s,9s,10e,12s,13r,14s,16r)-19-{[3-(Dimethylamino)propyl]amino}-13-Hydroxy-8,14-Dimethoxy-4,10,12,16-Tetramethyl-3,20,22-Trioxo-2-Azabicyclo[16.3.1]docosa-1(21),4,6,10,18-Pentaen-9-Yl Carbamate](/img/structure/B11930011.png)
![(6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone](/img/structure/B11930023.png)




![[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B11930063.png)
![1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol;2,2,2-trifluoroacetic acid](/img/structure/B11930064.png)
